3-Amino-5-bromo-1H-indazole-7-carbonitrile
Description
Properties
Molecular Formula |
C8H5BrN4 |
|---|---|
Molecular Weight |
237.06 g/mol |
IUPAC Name |
3-amino-5-bromo-1H-indazole-7-carbonitrile |
InChI |
InChI=1S/C8H5BrN4/c9-5-1-4(3-10)7-6(2-5)8(11)13-12-7/h1-2H,(H3,11,12,13) |
InChI Key |
ZXYUVTSXOQYMNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C2C(=C1C#N)NN=C2N)Br |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
A common precursor for the synthesis is 5-bromo-2-fluorobenzonitrile , which provides the bromine and nitrile functionalities at the correct positions on the aromatic ring.
Formation of the Indazole Core
- Hydrazine Hydrate Cyclization:
Treatment of 5-bromo-2-fluorobenzonitrile with hydrazine hydrate in ethanol under reflux conditions (approximately 95 °C) overnight leads to nucleophilic aromatic substitution of fluorine by hydrazine, followed by intramolecular cyclization to form the indazole ring. - This step yields 5-bromo-1H-indazol-3-amine , an important intermediate possessing the amino group at position 3 and bromine at position 5.
Introduction of the Carbonitrile Group at Position 7
- The nitrile group at position 7 is typically retained from the starting benzonitrile derivative.
- The synthetic route ensures that the nitrile substituent remains intact through the cyclization step, resulting in the final product this compound.
Representative Synthetic Procedure (Based on Literature)
Alternative Synthetic Routes and Related Methods
- Halogenation and Ring Closure:
Other methods reported for related indazole derivatives involve halogenation of substituted anilines followed by Sonogashira coupling and ring-closing reactions, although these are more common for methylated indole derivatives rather than the target compound here. - Palladium-Catalyzed Coupling:
For related compounds, palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are used to introduce alkynyl groups, which can then be cyclized to form heterocycles. However, for this compound, the direct hydrazine-mediated cyclization from halogenated benzonitriles is more straightforward.
Analytical Data Supporting Preparation
- NMR Spectroscopy:
1H NMR data for 5-bromo-1H-indazol-3-amine shows characteristic signals including a singlet at ~11.55 ppm (NH), aromatic doublets and double doublets between 7.19–7.92 ppm, and a singlet for the amino group at ~5.41 ppm. - Mass Spectrometry:
Mass spectra confirm molecular weights consistent with brominated indazole derivatives, supporting successful synthesis and substitution.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-bromo-1H-indazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
3-Amino-5-bromo-1H-indazole-7-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-1H-indazole-7-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound’s ability to inhibit nitric oxide synthase (NOS) is one example of its mechanism of action .
Comparison with Similar Compounds
Table 2: Comparative Physical Properties
| Compound | Melting Point (°C) | Solubility (Polar Solvents) |
|---|---|---|
| This compound* | ~250–260 (predicted) | Moderate |
| 5-Amino-3-((4-bromobenzylidene)amino)... | 259–260 | Low |
| 3-Phenyl-1H-indazole-7-carboxylic acid | >300 | High (due to COOH) |
Biological Activity
3-Amino-5-bromo-1H-indazole-7-carbonitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities, including its role as an inhibitor of Bruton’s tyrosine kinase (Btk). This compound has been studied for its implications in treating various diseases, particularly autoimmune disorders and cancers. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to inhibit Btk, a non-receptor protein kinase involved in B cell receptor signaling. This inhibition can lead to reduced production of pro-inflammatory cytokines and chemokines, which are critical in the pathogenesis of autoimmune diseases. Additionally, Btk plays a significant role in B cell development; therefore, its inhibition can also impact immune responses significantly .
Biological Activity Overview
Research has demonstrated that this compound exhibits various biological activities:
- Inhibition of Btk : The compound effectively inhibits Btk activity, which is essential for B cell signaling. This inhibition can potentially reduce the severity of autoimmune responses .
- Antitumor Activity : Similar indazole derivatives have shown promising antitumor effects. For example, related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .
Case Studies and Research Findings
Several studies have focused on the biological activities related to indazole derivatives, including this compound:
- Btk Inhibition Studies :
- Antitumor Effects :
-
Cytotoxicity Assessments :
- Research demonstrated that related compounds had minimal cytotoxic effects on non-cancerous cells while being effective against cancerous cells, highlighting a potential therapeutic window for this compound.
Data Table: Biological Activities
Q & A
Q. What are the common synthetic routes for 3-Amino-5-bromo-1H-indazole-7-carbonitrile?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions. Key steps include:
- Bromination : Introducing bromine at the 5-position using reagents like NBS (N-bromosuccinimide) under controlled conditions .
- Cyano Group Incorporation : Utilizing nitrile sources (e.g., CuCN or KCN) in aromatic substitution reactions .
- Amino Functionalization : Reductive amination or direct substitution with ammonia derivatives.
A comparison of yields and conditions from recent studies:
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 78 | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | 65 |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C5, cyano at C7). For example, the amino proton typically appears as a broad singlet at δ 5.8–6.2 ppm .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms (1H vs. 2H-indazole) and confirm spatial arrangement of substituents .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 251.98 m/z for C₈H₅BrN₄).
Q. What are the key structural features influencing its pharmacological activity?
- Methodological Answer :
- Bromine at C5 : Enhances lipophilicity and binding affinity to hydrophobic enzyme pockets (e.g., α-glucosidase inhibition in ).
- Cyano at C7 : Acts as a hydrogen-bond acceptor, critical for interactions with catalytic residues in target proteins .
- Amino Group at C3 : Facilitates solubility and protonation-dependent interactions in acidic microenvironments (e.g., lysosomal enzymes) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are used to:
- Map electrostatic potential surfaces to identify nucleophilic attack sites (e.g., C5-Br as a reactive center) .
- Calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways, predicting substituent effects on reaction rates.
Example computational results:
| Reaction Site | ΔG‡ (kcal/mol) | Predicted Reactivity |
|---|---|---|
| C5-Br | 18.2 | High |
| C7-CN | 32.7 | Low |
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Contradictions often arise from:
- Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or enzyme isoforms (e.g., human vs. bacterial α-glucosidase) .
- Sample Purity : Impurities >5% (e.g., de-brominated byproducts) may skew IC₅₀ values. Validate via HPLC (>99% purity) before testing .
- Cell Line Specificity : Test cytotoxicity in multiple cell lines (e.g., HepG2 vs. HEK293) to rule off-target effects.
Q. What strategies optimize yield in palladium-catalyzed cross-coupling reactions involving this compound?
- Methodological Answer :
- Ligand Screening : Bulky ligands (XPhos, SPhos) improve steric control, reducing homocoupling byproducts .
- Solvent Optimization : Use toluene/DMF mixtures (4:1) to balance solubility and catalyst stability.
- Temperature Gradients : Stepwise heating (80°C → 120°C) minimizes decomposition of thermally sensitive intermediates .
Data Contradiction Analysis
Q. How to address discrepancies in conformational studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
